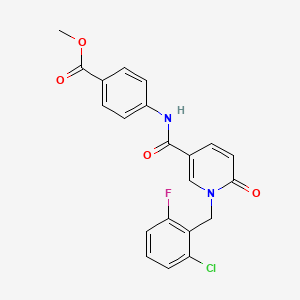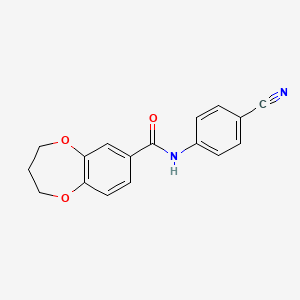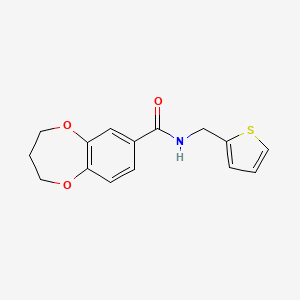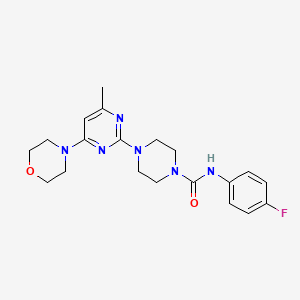
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is a complex organic compound with a unique structure that includes a dihydropyridine ring, a chlorofluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the chlorofluorophenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the dihydropyridine intermediate is reacted with a chlorofluorobenzene derivative in the presence of a Lewis acid catalyst.
Amidation: The resulting intermediate is then subjected to an amidation reaction with an appropriate amine to form the amido group.
Esterification: Finally, the benzoate ester is introduced through an esterification reaction, typically using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Similar in structure due to the presence of the pyridine ring.
Fluorobenzene derivatives: Share the chlorofluorophenyl group.
Benzoate esters: Similar due to the ester functional group.
Uniqueness
METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C21H16ClFN2O4 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
methyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-5-8-15(9-6-13)24-20(27)14-7-10-19(26)25(11-14)12-16-17(22)3-2-4-18(16)23/h2-11H,12H2,1H3,(H,24,27) |
InChI Key |
KZTAVSPHBLYJOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11249895.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249898.png)


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11249912.png)
![methyl 4-methyl-3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11249915.png)
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11249922.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B11249927.png)
![6-methyl-N-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249930.png)
![1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one](/img/structure/B11249931.png)

![2'-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11249953.png)
![11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11249971.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B11249978.png)
